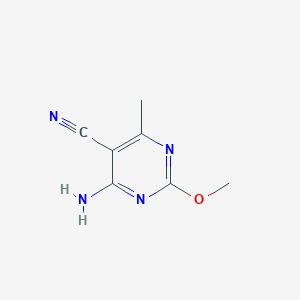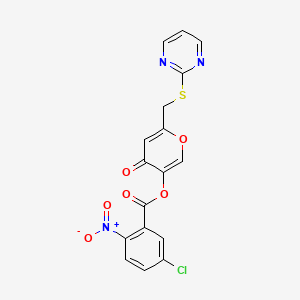![molecular formula C25H24N2O5S B2406517 Ethyl 2-[4-(1,3-dioxobenzo[de]isoquinolin-2-yl)butanoylamino]-4,5-dimethylthiophene-3-carboxylate CAS No. 324044-83-9](/img/structure/B2406517.png)
Ethyl 2-[4-(1,3-dioxobenzo[de]isoquinolin-2-yl)butanoylamino]-4,5-dimethylthiophene-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-[4-(1,3-dioxobenzo[de]isoquinolin-2-yl)butanoylamino]-4,5-dimethylthiophene-3-carboxylate is a useful research compound. Its molecular formula is C25H24N2O5S and its molecular weight is 464.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Co-sensitization in Solar Cells
The research by Wu et al. (2009) explored the use of carboxylated cyanine dyes, which share structural similarities with the queried compound, in dye-sensitized solar cells to improve photoelectric conversion efficiency. This study indicates that the chemical framework of Ethyl 2-[4-(1,3-dioxobenzo[de]isoquinolin-2-yl)butanoylamino]-4,5-dimethylthiophene-3-carboxylate could be explored for applications in renewable energy technologies, specifically in enhancing the efficiency of solar cells through co-sensitization techniques (Wu et al., 2009).
Reactions with Nitrogen-centered Nucleophiles
Surikova et al. (2008) investigated the reactions of ethyl 2,3-dioxopyrrolo[2,1-a]isoquinoline-1-carboxylates with active nitrogen-centered nucleophiles. Their work demonstrates the compound's potential in creating novel organic structures by opening the pyrrole ring, leading to the formation of various derivatives. This research highlights the compound's versatility in synthetic organic chemistry, providing a foundation for the synthesis of new compounds with potential biological or material applications (Surikova et al., 2008).
Fluorescent Dipoles
Smeyanov et al. (2017) prepared mesomeric betaines constructed of quinolinium cations and carboxylate anions separated by thiophene-ethynyl spacers. This study points to the possible use of this compound in developing fluorescent materials, given its structural components conducive to forming cross-conjugated systems. These materials could have applications in sensing, imaging, and electronic devices (Smeyanov et al., 2017).
Novel Annulated Dihydroisoquinoline Heterocycles
Research by Saleh et al. (2020) on synthesizing novel annulated dihydroisoquinoline heterocycles, which includes structural motifs similar to the queried compound, indicates potential in drug discovery. Although specific to anticancer activity, this research underscores the broader applicability of such compounds in medicinal chemistry for the development of new therapeutic agents (Saleh et al., 2020).
Eigenschaften
IUPAC Name |
ethyl 2-[4-(1,3-dioxobenzo[de]isoquinolin-2-yl)butanoylamino]-4,5-dimethylthiophene-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O5S/c1-4-32-25(31)20-14(2)15(3)33-22(20)26-19(28)12-7-13-27-23(29)17-10-5-8-16-9-6-11-18(21(16)17)24(27)30/h5-6,8-11H,4,7,12-13H2,1-3H3,(H,26,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTXKAKUUSFSEFJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C)NC(=O)CCCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(benzo[d][1,3]dioxol-5-yl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2406434.png)
![(2Z)-2-[(3-fluoro-4-methoxyphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2406435.png)


![4-(4-bromophenyl)-6-(2-methoxyethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2406439.png)
![3-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-1H-indazole](/img/structure/B2406440.png)

![N-(1,3-benzothiazol-2-yl)-3-[(5Z)-5-[(4-ethylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide](/img/structure/B2406445.png)
![[1-(4-chlorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl][4-(3-methylphenyl)piperazin-1-yl]methanone](/img/structure/B2406446.png)

![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2406448.png)
![(E)-4-(Dimethylamino)-N-methyl-N-[(2-propoxynaphthalen-1-yl)methyl]but-2-enamide](/img/structure/B2406449.png)

